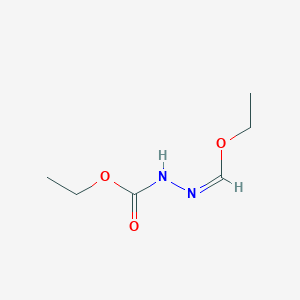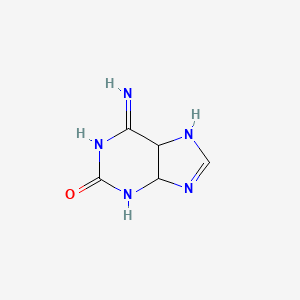
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids . These amides can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities but different structural features.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A derivative with fewer hydrogen atoms, leading to different chemical and biological properties.
2,5-Dioxo-6-phenyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridine:
Uniqueness
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is unique due to its specific fused-ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and form derivatives with specific properties makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-3H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1,9H,2-5H2 |
InChI-Schlüssel |
GFJGTAXEVHITEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CCC(=O)N=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)



![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)






![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)
